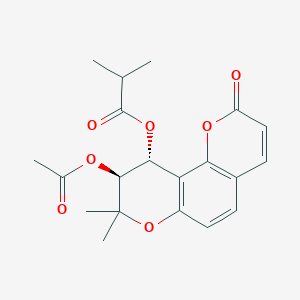
Etomidate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etomidate-d5 is a deuterated form of etomidate, a general anesthetic used primarily for the induction of anesthesia. This compound is often used as an internal standard in the quantification of etomidate by gas chromatography or liquid chromatography-mass spectrometry. The compound is known for its selective binding to γ-aminobutyric acid type A receptors, which enhances the inhibitory effects of γ-aminobutyric acid, leading to sedation and hypnosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of etomidate-d5 involves the incorporation of deuterium atoms into the etomidate molecule. One common method is the alkaline hydrolysis of this compound, which results in the formation of etomidate acid-d5 . This process typically involves the use of acetonitrile as a solvent and a C18 column for separation. Gradient elution with acetonitrile and ammonium acetate is performed within a short time frame to achieve high efficiency and sensitivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques, such as ultra-performance liquid chromatography, is common in industrial settings to achieve precise separation and quantification of the compound .
Chemical Reactions Analysis
Types of Reactions
Etomidate-d5 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound results in the formation of etomidate acid-d5, which is an inactive metabolite . Oxidation and reduction reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of alkaline conditions and solvents like acetonitrile.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Involves reducing agents like sodium borohydride.
Major Products
The major product formed from the hydrolysis of this compound is etomidate acid-d5 . This compound is inactive and is often used as a reference standard in analytical studies.
Scientific Research Applications
Etomidate-d5 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an internal standard for the quantification of etomidate in various samples . In biology and medicine, this compound is used to study the pharmacokinetics and pharmacodynamics of etomidate, providing insights into its metabolism and effects on the body . Industrial applications include its use in the development of new anesthetic formulations and quality control processes .
Mechanism of Action
Etomidate-d5 exerts its effects by binding to a distinct site on the γ-aminobutyric acid type A receptor, increasing the duration of chloride ion channel opening . This leads to hyperpolarization of neurons, inhibiting neuronal firing and resulting in sedation, hypnosis, and anesthesia . The compound also inhibits the cytochrome P450 enzymes CYP11B1 and CYP11B2, which are involved in cortisol and aldosterone biosynthesis .
Comparison with Similar Compounds
Etomidate-d5 is unique in its selective binding to γ-aminobutyric acid type A receptors and its use as an internal standard in analytical studies. Similar compounds include:
Etomidate: The non-deuterated form, used as a general anesthetic.
ABP-700: An analog of etomidate with a similar cardiorespiratory profile but reduced adrenal suppression.
Methoxyethyl etomidate: A novel analog designed to reduce the impact on adrenocortical function.
This compound stands out due to its specific use in analytical chemistry and its role in enhancing the accuracy of etomidate quantification in various studies .
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
249.32 g/mol |
IUPAC Name |
ethyl 3-[(1R)-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m1/s1/i4D,5D,6D,7D,8D |
InChI Key |
NPUKDXXFDDZOKR-IYMQPUKBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](C)N2C=NC=C2C(=O)OCC)[2H])[2H] |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12401292.png)

![[(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate](/img/structure/B12401312.png)


![5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide](/img/structure/B12401325.png)


![4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-7-[(2R,3R)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B12401341.png)



